molecular formula C15H19N5O3S B6987787 N-[(2-methyl-4-sulfamoylphenyl)methyl]-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxamide

N-[(2-methyl-4-sulfamoylphenyl)methyl]-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxamide

Cat. No.: B6987787
M. Wt: 349.4 g/mol
InChI Key: XROMGFCTPLSORG-UHFFFAOYSA-N
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Description

N-[(2-methyl-4-sulfamoylphenyl)methyl]-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrazolopyridine core, which is known for its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[(2-methyl-4-sulfamoylphenyl)methyl]-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-10-7-12(24(16,22)23)5-4-11(10)8-17-15(21)20-6-2-3-13-14(20)9-18-19-13/h4-5,7,9H,2-3,6,8H2,1H3,(H,17,21)(H,18,19)(H2,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROMGFCTPLSORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)CNC(=O)N2CCCC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-4-sulfamoylphenyl)methyl]-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a β-ketoester.

    Introduction of the Sulfamoyl Group:

    Final Coupling: The final step involves coupling the sulfamoylphenylmethyl group with the pyrazolopyridine core under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-4-sulfamoylphenyl)methyl]-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

N-[(2-methyl-4-sulfamoylphenyl)methyl]-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2-methyl-4-sulfamoylphenyl)methyl]-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methyl-4-sulfamoylphenyl)methyl]-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxamide
  • 6-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide
  • 2-(4-methylsulfonyl phenyl)ethyl derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups and its pyrazolopyridine core, which imparts distinct biological activities and potential therapeutic applications compared to other similar compounds.

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